molecular formula C3H2F4O B2552537 2,2,3,3-Tetrafluorocyclopropan-1-ol CAS No. 2402837-95-8

2,2,3,3-Tetrafluorocyclopropan-1-ol

Cat. No.: B2552537
CAS No.: 2402837-95-8
M. Wt: 130.042
InChI Key: HNGBSGJCWLBSKT-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluorocyclopropan-1-ol is a fluorinated organic compound with the molecular formula C3H4F4O. It is known for its unique chemical properties due to the presence of four fluorine atoms and a hydroxyl group attached to a cyclopropane ring. This compound is extensively used in various industrial and scientific applications, particularly as a solvent and in the synthesis of other fluorinated compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3-Tetrafluorocyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of tetrafluoroethylene with formaldehyde in the presence of a catalyst to form this compound. The reaction typically requires controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluorocyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products

The major products formed from these reactions include fluorinated ketones, carboxylic acids, alcohols, and alkanes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluorocyclopropan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetrafluorocyclopropan-1-ol is unique due to its cyclopropane ring structure, which imparts distinct chemical properties compared to other fluorinated alcohols. The presence of four fluorine atoms enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

2,2,3,3-tetrafluorocyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O/c4-2(5)1(8)3(2,6)7/h1,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGBSGJCWLBSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402837-95-8
Record name 2,2,3,3-tetrafluorocyclopropan-1-ol
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